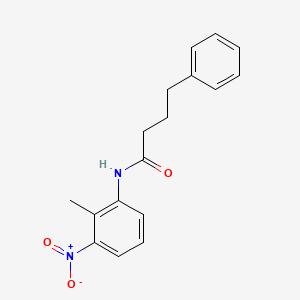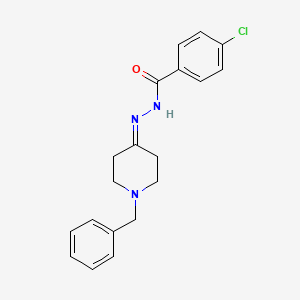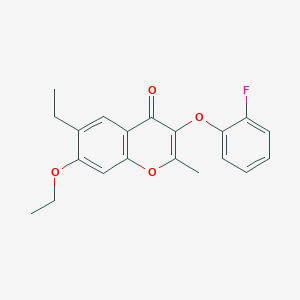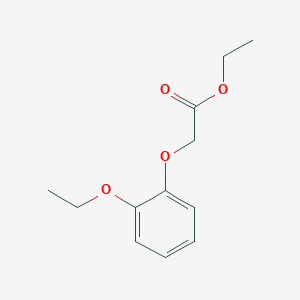![molecular formula C17H16BrNO B5779458 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)
3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BRD0705 and is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. The BET family of proteins plays a critical role in gene expression by regulating the acetylation of histones, which are responsible for controlling the accessibility of DNA to transcription factors. In
Aplicaciones Científicas De Investigación
3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in various types of cancer such as leukemia, lymphoma, and solid tumors. It has also been shown to have anti-inflammatory effects and to reduce the severity of autoimmune diseases such as rheumatoid arthritis and lupus. In addition, it has been shown to improve cognitive function and to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one involves the inhibition of the BET family of proteins. These proteins are responsible for regulating the acetylation of histones, which are critical for controlling the accessibility of DNA to transcription factors. By inhibiting the BET proteins, 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one can alter gene expression and inhibit the growth of cancer cells. It can also reduce inflammation and improve cognitive function.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been shown to have several biochemical and physiological effects. It can alter gene expression by inhibiting the BET family of proteins, which can lead to the inhibition of cancer cell growth. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, it can improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one in lab experiments is its specificity for the BET family of proteins. This specificity allows for the selective inhibition of gene expression and the study of the role of BET proteins in various diseases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one. One direction is the development of more potent and selective inhibitors of the BET family of proteins. Another direction is the investigation of the use of this compound in combination with other therapies for the treatment of cancer and autoimmune diseases. Additionally, the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease warrants further investigation.
Métodos De Síntesis
The synthesis of 3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one involves the reaction of 4-bromoaniline with 4-methylacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization. The yield of the synthesis method is approximately 60-70%.
Propiedades
IUPAC Name |
(E)-3-(4-bromoanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c1-12-3-5-14(6-4-12)17(20)11-13(2)19-16-9-7-15(18)8-10-16/h3-11,19H,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSNCIPWXBRLIS-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-bromoanilino)-1-(4-methylphenyl)but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5779381.png)
![ethyl 4-ethyl-2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5779392.png)
![[(2-bromophenyl)hydrazono]malononitrile](/img/structure/B5779396.png)



![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)

![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)
![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)

![N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)